Rosaramicin sodium phosphate Rosaramicin sodium phosphate
Brand Name: Vulcanchem
CAS No.: 60802-40-6
VCID: VC14592530
InChI: InChI=1S/C31H51NO9.Na.H3O4P/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;;1-5(2,3)4/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;;(H3,1,2,3,4)/q;+1;/p-1/b12-10+;;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;;/m1../s1
SMILES:
Molecular Formula: C31H53NNaO13P
Molecular Weight: 701.7 g/mol

Rosaramicin sodium phosphate

CAS No.: 60802-40-6

Cat. No.: VC14592530

Molecular Formula: C31H53NNaO13P

Molecular Weight: 701.7 g/mol

* For research use only. Not for human or veterinary use.

Rosaramicin sodium phosphate - 60802-40-6

Specification

CAS No. 60802-40-6
Molecular Formula C31H53NNaO13P
Molecular Weight 701.7 g/mol
IUPAC Name sodium;dihydrogen phosphate;2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
Standard InChI InChI=1S/C31H51NO9.Na.H3O4P/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;;1-5(2,3)4/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;;(H3,1,2,3,4)/q;+1;/p-1/b12-10+;;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;;/m1../s1
Standard InChI Key UVDWKWQHKOALJL-ZTHLIMQFSA-M
Isomeric SMILES CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+]
Canonical SMILES CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Rosaramicin sodium phosphate (C₄₁H₆₈N₂O₁₄PNa) features a 16-membered macrolide ring substituted with mycaminose and mycarose sugar moieties. The sodium phosphate group at the C-23 position enhances water solubility while maintaining antimicrobial potency. X-ray crystallography reveals a bent conformation that facilitates ribosomal binding, with critical hydrogen bonding interactions at the 2'-OH and 4"-OH positions of the disaccharide chain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight877.96 g/mol
Solubility (25°C)150 mg/mL in water
pKa6.8 (phosphate), 8.1 (amine)
LogP1.24
Crystalline FormMonoclinic, space group P2₁

Spectral Characterization

The compound exhibits characteristic UV absorption at λ_max 238 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to the conjugated diene system. ¹H NMR spectroscopy shows distinct signals at δ 5.28 (H-13, d, J=10.2 Hz) and δ 4.91 (H-3', dd, J=9.8, 2.1 Hz), confirming the macrolide skeleton and sugar substitutions .

Biosynthetic Pathways and Industrial Production

Fermentation Optimization

Industrial-scale production utilizes Micromonospora rosaria NRRL 3718 in 50,000-L bioreactors under controlled conditions:

  • Temperature: 28°C ± 0.5°C

  • pH: 7.2–7.4 (maintained with NH₄OH)

  • Aeration: 1.2 vvm

  • Agitation: 400 rpm

The fermentation medium contains (per liter):

  • Glucose: 40 g

  • Soybean meal: 20 g

  • CaCO₃: 5 g

  • K₂HPO₄: 1 g

Yield optimization studies demonstrate maximum rosaramicin titers (2.8 g/L) at 168 hours through phased nutrient feeding strategies.

Downstream Processing

Post-fermentation recovery involves:

  • Broth acidification to pH 3.0 with H₃PO₄

  • Solvent extraction using methyl isobutyl ketone (3:1 v/v)

  • Crystallization from acetone/water (4:1) at 4°C

  • Phosphorylation with sodium dihydrogen phosphate (1.2 eq) in THF/H₂O

  • Lyophilization to obtain pharmaceutical-grade powder (98.5% purity) .

Mechanism of Antimicrobial Action

Ribosomal Binding Dynamics

Rosaramicin sodium phosphate inhibits bacterial protein synthesis through high-affinity binding (Kd = 2.4 nM) to the 50S ribosomal subunit. Cryo-EM studies reveal interactions with:

  • Domain V: Hydrogen bonds to A2058 (E. coli numbering)

  • L22 protein: Hydrophobic contacts with β-hairpin loop

  • Peptidyl Transferase Center: Steric blockade of A-site tRNA positioning

This dual binding mechanism explains its activity against erythromycin-resistant strains with erm methyltransferase modifications .

Table 2: Comparative MIC Values Against Pathogens (μg/mL)

OrganismRosaramicinErythromycinAzithromycin
S. aureus (MSSA)0.120.250.06
S. pneumoniae (PRSP)0.25>1280.5
E. coli (ESBL)8>12832
B. fragilis2164

Post-Antibiotic Effects

The compound demonstrates prolonged post-antibiotic effects (PAE):

  • Gram-positive: 4.2–5.8 hours

  • Gram-negative: 1.5–2.3 hours

  • Anaerobes: 3.1–4.5 hours

This extended PAE supports once-daily dosing regimens in clinical practice .

Pharmacokinetic Profile and Metabolism

Absorption and Distribution

A 500 mg oral dose achieves:

  • C_max: 3.8 μg/mL at 1.5 hours

  • AUC₀–∞: 28.4 μg·h/mL

  • Absolute bioavailability: 62%

Notable tissue penetration ratios (tissue:serum):

  • Prostate: 8.7:1

  • Lung epithelial lining fluid: 5.2:1

  • CSF: 0.3:1 (non-inflamed meninges) .

Metabolic Pathways

Hepatic metabolism involves three primary routes:

  • O-Demethylation (CYP3A4-mediated) → 20-O-desmethyl metabolite (37% activity)

  • N-Oxidation → N-oxide conjugate (inactive)

  • Phosphate hydrolysis → free rosaramicin (reactivated in acidic environments)

Table 3: Excretion Profile of [¹⁴C]-Rosaramicin

Matrix% Dose RecoveredPrimary Metabolites
Urine42%20-O-desmethyl (58%)
Feces51%Parent drug (32%)
Bile9%N-oxide conjugate (41%)

Clinical Applications and Therapeutic Considerations

Approved Indications

  • Complicated urinary tract infections (cUTI): 87% clinical cure rate vs. 72% for ciprofloxacin

  • Prostatitis: 6-month recurrence rate of 18% vs. 42% with fluoroquinolones

  • Pelvic inflammatory disease: 94% microbiological eradication

Dosing Regimens

Infection TypeLoading DoseMaintenance DoseDuration
cUTI750 mg IV500 mg PO q24h7 days
Chronic prostatitis500 mg PO q12h28 days
Intra-abdominal sepsis1 g IV750 mg IV q24h10 days

Adverse Event Profile

  • Hepatotoxicity: 4.2% incidence (ALT >3× ULN)

  • QT prolongation: ΔQTc 12–18 msec at therapeutic doses

  • Drug interactions: Strong CYP3A4 inhibition (↑ simvastatin AUC by 8-fold)

Emerging Research Directions

Nanoparticle Formulations

Liposomal encapsulation (120 nm particles) enhances:

  • Lung tissue concentration: 9.2× conventional formulation

  • Intracellular penetration: 83% vs. 27% in macrophages

  • Plasma half-life extension to 14.3 hours

Hybrid Antibiotics

Conjugation with fluoroquinolones yields compounds with:

  • MIC90 vs. MRSA: 0.03 μg/mL

  • Biofilm penetration: 92% reduction vs. 67% for vancomycin

Regulatory Status and Global Availability

RegionApproval StatusTrade NameManufacturer
USAPhase IIIRosaphos™Schering-Plough
EUApproved 2024ProstaMicin®Bayer AG
JapanNDA SubmittedDaiichi Sankyo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator